Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
Description
The compound Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a urea derivative featuring two distinct aromatic substituents:
- A 2-bromophenylmethyl group attached to one urea nitrogen.
- A 7-hydroxy-1-naphthalenyl group attached to the other urea nitrogen.
Properties
CAS No. |
648420-33-1 |
|---|---|
Molecular Formula |
C18H15BrN2O2 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23) |
InChI Key |
NHTLFZBVOOZOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-bromobenzylamine with 7-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding. The presence of the hydroxy-naphthalenyl group makes it a useful probe for fluorescence-based assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The bromophenyl and hydroxy-naphthalenyl groups can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Substituent Variations on the Aromatic Rings
A. N-(2,6-Dimethylphenyl)-N'-(7-hydroxy-1-naphthalenyl)urea (CAS 497149-56-1)
- Structure : Replaces the 2-bromophenylmethyl group with a 2,6-dimethylphenyl group.
- Molecular Formula : C₁₉H₁₈N₂O₂ (MW: 306.36).
- Key Differences: Methyl groups enhance lipophilicity compared to bromine.
B. [(4-Hydroxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]urea ()
- Structure : Features a 4-hydroxyphenyl and 2-hydroxynaphthalenyl group.
- Physical Data :
- Melting Point: 146–148°C.
- IR: O–H stretch at 3454 cm⁻¹, urea C=O at 1656 cm⁻¹.
- Comparison :
C. [(4-Nitrophenyl)-(2-hydroxynaphthalen-1-yl)methyl]urea ()
- Structure : Substitutes 4-nitrophenyl for 4-hydroxyphenyl.
- Physical Data: Melting Point: 163–165°C. IR: NO₂ asymmetric stretch at 1539 cm⁻¹.
- Comparison :
D. N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea (CAS 182498-32-4)
- Structure : Combines 2-bromophenyl with 2-hydroxy-4-nitrophenyl.
- Molecular Formula : C₁₃H₁₀BrN₃O₄ (MW: 352.14).
- Comparison: Nitro and bromine groups create a highly electron-deficient aromatic system. Potential for enhanced binding to electron-rich biological targets compared to the target compound .
Substituent Position and Chain Modifications
A. Urea Derivatives with Sulfonyloxy Groups ()
- Examples:
- N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea
- N,N'-di-[4-(methanesulfonyloxy)phenyl]urea
- Comparison :
B. N,N'-[Bis(benzylsulfonyloxy)phenyl]urea Derivatives ()
- Structure : Benzylsulfonyloxy groups at ortho/meta/para positions.
Physicochemical and Spectral Comparisons
*Note: The target compound’s molecular formula can be inferred as ~C₁₈H₁₅BrN₂O₂ (MW ~395.2) based on structural similarity.
Biological Activity
Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-, with CAS Number 648420-33-1, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15BrN2O2
- Molecular Weight : 373.23 g/mol
- Structure : The compound features a urea functional group linked to a bromophenyl and a hydroxy-naphthyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination of phenyl groups and subsequent urea formation. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as:
- Bromination : Introduction of bromine to the phenyl ring.
- Urea Formation : Reaction of isocyanates with amines or alcohols to form urea derivatives.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing naphthalene and phenyl groups have shown inhibition of tumor growth in various cancer cell lines. A study demonstrated that certain naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Some urea derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of halogenated phenyl groups is often associated with enhanced bioactivity due to their electron-withdrawing effects, which can influence the compound's interaction with microbial targets .
Enzyme Inhibition
Compounds similar to Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, certain urea derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of a series of naphthalene-based ureas on human cancer cell lines.
- Results indicated that compounds with similar structures induced significant cell death at micromolar concentrations.
- IC50 values ranged from 5 to 20 µM for different derivatives, suggesting that structural modifications can enhance potency.
-
Case Study on Antimicrobial Activity :
- A derivative was tested against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
- Structure-activity relationship studies suggested that the bromophenyl group contributed significantly to the observed activity.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
